

7-Chloro-1,8-naphthyridin-2-ol chemical properties and structure

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Compound of Interest

Compound Name: 7-Chloro-1,8-naphthyridin-2-ol

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An In-depth Technical Guide to **7-Chloro-1,8-naphthyridin-2-ol**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of **7-Chloro-1,8-naphthyridin-2-ol**. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

7-Chloro-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine class.^[1] Its structure is characterized by a 1,8-naphthyridine core, with a chlorine atom substituted at the 7th position and a hydroxyl group at the 2nd position.^[1] The compound exists in tautomeric equilibrium with its keto form, 7-chloro-1H-1,8-naphthyridin-2-one. This tautomerism is important for its chemical reactivity and biological interactions.

Quantitative Data Summary

The key chemical and physical properties of **7-Chloro-1,8-naphthyridin-2-ol** are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	7-chloro-1H-1,8-naphthyridin-2-one	[1]
CAS Number	15944-34-0	[1]
Molecular Formula	C ₈ H ₅ ClN ₂ O	[1][2]
Molecular Weight	180.59 g/mol	[1][2]
Boiling Point	404.688°C at 760 mmHg	[2]
Density	1.419 g/cm ³	[2]
Canonical SMILES	<chem>C1=CC(=O)NC2=C1C=CC(=N2)Cl</chem>	[1]
InChI	InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)	[1]
InChI Key	VOFMYNBQUTUEOS-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **7-Chloro-1,8-naphthyridin-2-ol** and its derivatives can be achieved through various organic chemistry reactions. The Friedlander annulation is a common and effective method for constructing the 1,8-naphthyridine core.

Generalized Experimental Protocol: Friedlander Synthesis

This protocol outlines a general procedure for the synthesis of 1,8-naphthyridine derivatives, which can be adapted for **7-Chloro-1,8-naphthyridin-2-ol**. The reaction involves the condensation of an o-amino-aromatic aldehyde or ketone with a compound containing a reactive methylene group.

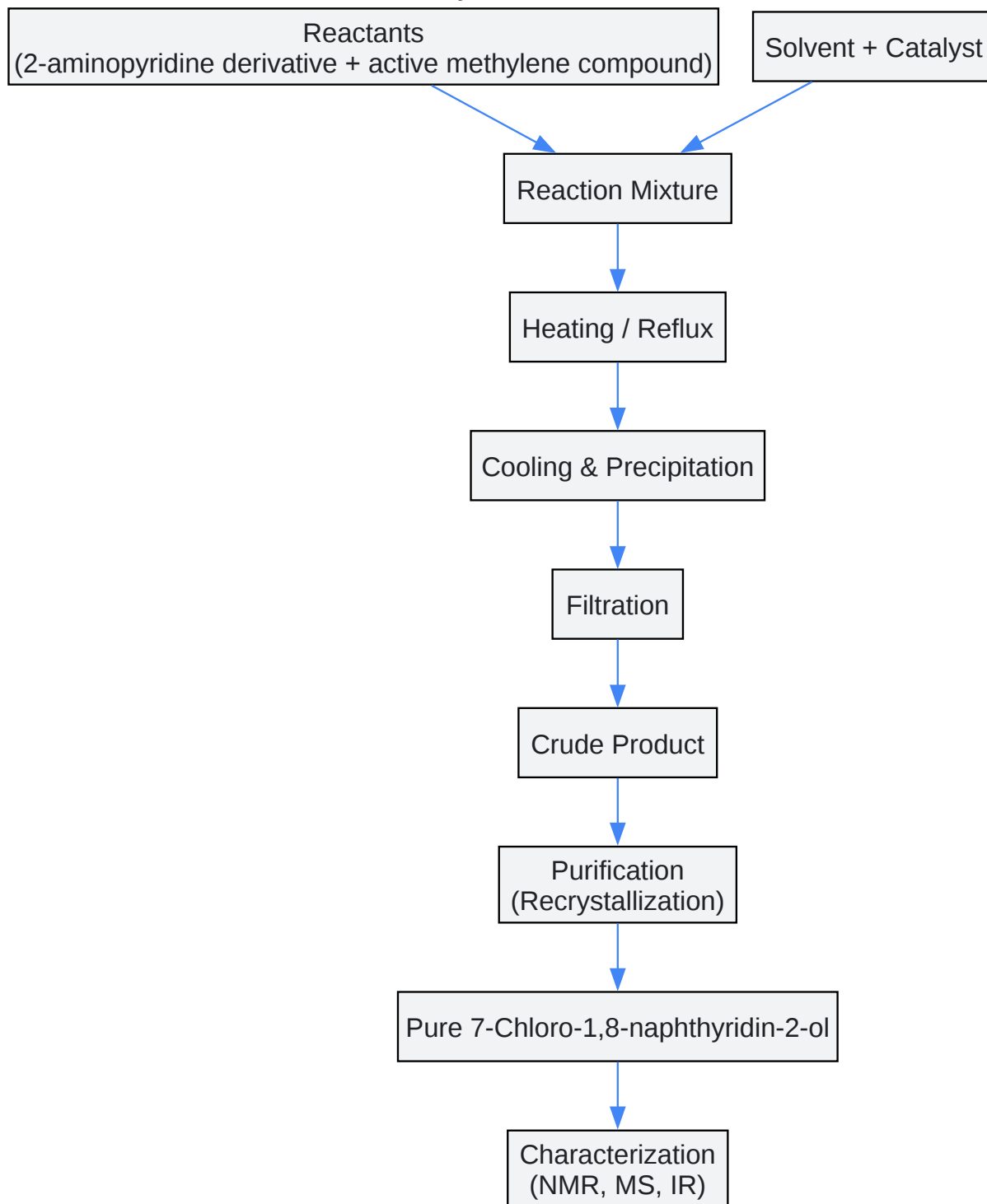
Materials:

- 2-amino-3-formyl-6-chloropyridine (or similar precursor)
- An active methylene compound (e.g., ethyl acetoacetate)
- Catalyst (e.g., an ionic liquid like [Bmmim][Im] or a base like piperidine)[3]
- Solvent (e.g., ethanol, or the ionic liquid can serve as the solvent)[3]

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the 2-aminopyridine precursor in the chosen solvent.
- **Addition of Reagents:** Add the active methylene compound to the solution, followed by the catalyst.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. [3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. If a solid product precipitates, it is collected by filtration.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to yield the pure 1,8-naphthyridine derivative.
- **Characterization:** The structure and purity of the final compound are confirmed using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

General Workflow for Synthesis and Characterization



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Caption: Generalized workflow for the synthesis and characterization.

Spectroscopic Data

While specific, experimentally verified public datasets for **7-Chloro-1,8-naphthyridin-2-ol** are not readily available, the structural confirmation of synthesized 1,8-naphthyridine analogues is routinely achieved through standard spectroscopic methods.[\[4\]](#)[\[5\]](#)

General Protocol for Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

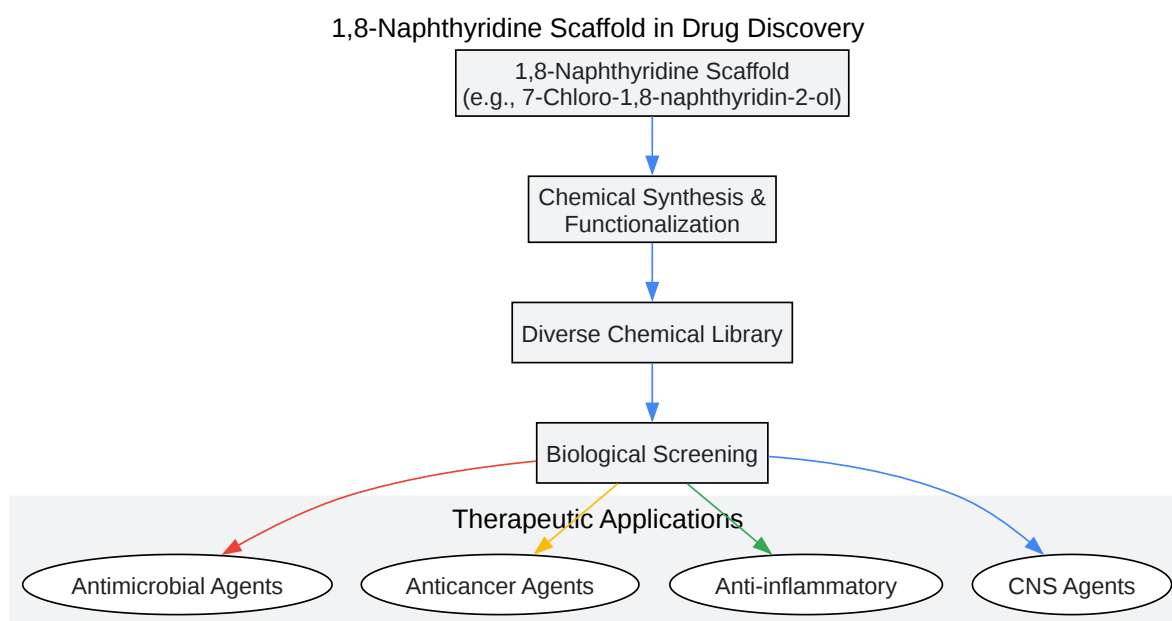
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).[\[5\]](#)
 - Acquisition: Record ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. The distinct chemical shifts and coupling patterns of the aromatic protons and carbons will confirm the substitution pattern on the naphthyridine ring.[\[4\]](#)[\[6\]](#)
- Mass Spectrometry (MS):
 - Technique: Use a technique such as Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound.[\[4\]](#)
 - Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$, confirming the molecular formula.[\[4\]](#)
- Infrared (IR) Spectroscopy:
 - Analysis: IR spectroscopy can be used to identify key functional groups. For 7-chloro-1H-1,8-naphthyridin-2-one, characteristic peaks for the N-H and C=O bonds would be expected.

Biological Activity and Applications

1,8-Naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[\[7\]](#)

Overview of Biological Activities

- **Antimicrobial Properties:** **7-Chloro-1,8-naphthyridin-2-ol** has been shown to inhibit certain bacterial enzymes, indicating its potential as an antibacterial agent.^[1] It serves as a key intermediate in the synthesis of antibiotics, particularly those related to the quinolones.^[2]
- **Anticancer and Anti-inflammatory Activity:** The broader class of 1,8-naphthyridines has demonstrated significant potential in developing anticancer and anti-inflammatory agents.^[7]^[8]
- **Neurological Applications:** Derivatives have been explored for treating neurological disorders, including Alzheimer's disease and depression.^[7]
- **Enzyme Inhibition:** The compound is utilized in studies of enzyme inhibition, which is crucial for designing molecules that can block specific enzymatic pathways.^[2]
- **Mechanism of Action:** At a molecular level, its activity often involves interactions with biomolecules like enzymes and receptors.^[1] It can also influence cellular processes by modulating signaling pathways and gene expression, including those involved in cell cycle regulation and apoptosis.^[1]



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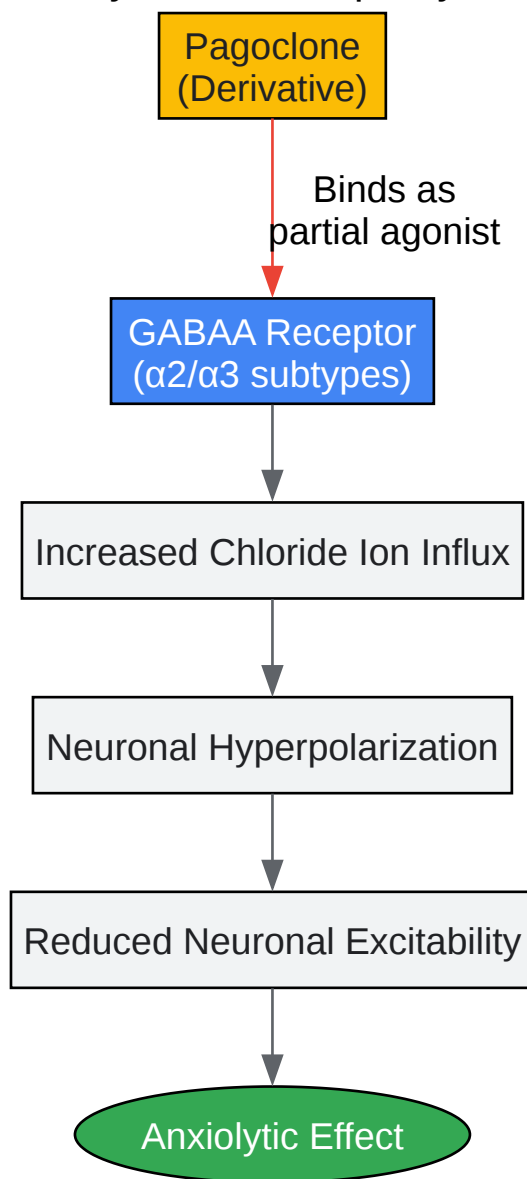
Caption: The role of the 1,8-naphthyridine scaffold in drug discovery.

Case Study: Pagoclone and GABAA Receptor Modulation

While **7-Chloro-1,8-naphthyridin-2-ol** is primarily an intermediate, its derivatives have been developed into active pharmaceutical ingredients. A notable example is Pagoclone, an anxiolytic agent synthesized from a related precursor, 2-Amino-7-chloro-1,8-naphthyridine.[9] Pagoclone functions as a partial agonist at the γ -aminobutyric acid type A (GABA_A) receptors in the brain.[9][10] It selectively binds to $\alpha 2/\alpha 3$ subtypes of the GABA_A receptor, which are responsible for anxiolytic effects, while having lower efficacy at the $\alpha 1$ subtype associated with

sedation.[10] This demonstrates the potential for developing highly specific drugs from the 1,8-naphthyridine scaffold.

Signaling Pathway of a 1,8-Naphthyridine Derivative



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Caption: Mechanism of action for Pagoclone at the GABAA receptor.

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